Tert-butyl 3-(6-chloropyrazin-2-yloxy)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(6-chloropyrazin-2-yloxy)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C12H16ClN3O3 and its molecular weight is 285.73 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 3-(6-chloropyrazin-2-yloxy)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H16ClN3O3
- Molecular Weight : 285.73 g/mol
- IUPAC Name : this compound
- CAS Number : 1147998-37-5
The compound features an azetidine ring, a chloropyrazine moiety, and a tert-butyl ester group, which contribute to its distinct chemical behavior and biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrazine Derivative : The reaction of 6-chloropyrazine with appropriate amines.
- Azetidine Ring Formation : The pyrazine derivative is reacted with tert-butyl azetidine-1-carboxylate under controlled conditions to yield the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions, leading to various pharmacological effects.
Pharmacological Effects
Research indicates that this compound exhibits potential anti-inflammatory and antimicrobial properties. Its ability to inhibit certain enzymes involved in inflammatory pathways suggests its utility in treating conditions characterized by excessive inflammation.
Case Studies
Several studies have explored the biological implications of this compound:
- Anti-inflammatory Activity : A study demonstrated that this compound effectively reduced pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Efficacy : In another investigation, the compound showed significant antimicrobial activity against various bacterial strains, suggesting its potential application in developing new antibiotics.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Tert-butyl 3-(5-chloropyrazin-2-yloxy)azetidine-1-carboxylate | Similar azetidine and pyrazine structures | Moderate anti-inflammatory effects |
Tert-butyl 3-(6-fluoropyridin-2-yloxy)azetidine-1-carboxylate | Different halogen substitution | Enhanced antimicrobial activity |
Properties
IUPAC Name |
tert-butyl 3-(6-chloropyrazin-2-yl)oxyazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3/c1-12(2,3)19-11(17)16-6-8(7-16)18-10-5-14-4-9(13)15-10/h4-5,8H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFSYTNSGDRJQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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